molecular formula C21H16Cl2N4O2 B5893103 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B5893103
M. Wt: 427.3 g/mol
InChI Key: GNWSEDNUHJUTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,4-dichlorobenzyl group at the 1-position and linked via an amide bond to a 5-methyl-3-phenylisoxazole moiety.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-13-19(20(26-29-13)14-5-3-2-4-6-14)21(28)25-17-10-24-27(12-17)11-15-7-8-16(22)9-18(15)23/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWSEDNUHJUTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

1. Overview of the Compound

The compound is characterized by a complex structure that includes a pyrazole and isoxazole moiety, which are known for their diverse biological activities. The presence of the 2,4-dichlorobenzyl group enhances the lipophilicity and may contribute to its interaction with biological targets.

Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, suggesting a potential role in neuroinflammatory conditions such as Parkinson's disease (PD) .

Neuroprotective Effects
In neurodegenerative models, compounds that share structural similarities with this compound have demonstrated protective effects against neuronal damage. They modulate pathways involving nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to reduced neuronal loss and improved behavioral outcomes in animal models of PD .

3.1 Antimicrobial Activity

Recent evaluations have highlighted the compound's potential as an antimicrobial agent. It has been shown to possess inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent activity .

Compound Target Bacteria MIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

3.2 Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines have indicated that certain derivatives of isoxazolecarboxamide exhibit low toxicity while maintaining antimicrobial efficacy . This balance is crucial for developing therapeutic agents with minimal side effects.

4. Case Studies

Case Study: Neuroprotection in PD Models
In a study involving MPTP-induced neurotoxicity in mice, treatment with related pyrazole compounds resulted in significant behavioral improvements and reduced inflammatory markers in the brain . The findings underscore the therapeutic potential of these compounds in treating neurodegenerative diseases.

Case Study: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of thiazolopyridine derivatives demonstrated that modifications to the isoxazole structure could enhance antimicrobial activity while preserving favorable pharmacokinetic properties . This suggests that systematic structural modifications can optimize biological activity.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential across various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide with structurally related compounds from the literature, focusing on molecular properties, substituent effects, and synthetic data.

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole) Substituents (Isoxazole/Other) Melting Point (°C) Yield (%) Key Features Reference
Target Compound C22H16Cl2N4O2 443.28 1-(2,4-Dichlorobenzyl) 5-Methyl-3-phenylisoxazole - - High lipophilicity, dual heterocyclic core -
3a () C21H15ClN6O 402.83 1-Phenyl 5-Chloro-3-methylpyrazole 133–135 68 Chloro substituent enhances rigidity
3d () C21H14ClFN6O 420.82 1-(4-Fluorophenyl) 5-Chloro-3-methylpyrazole 181–183 71 Fluorine increases melting point
1-(2,4-DCPh)-5-(4-Iodophenyl)-4-methyl-N-morpholinyl-1H-pyrazole-3-carboxamide () C21H19Cl2IN4O2 557.21 1-(2,4-Dichlorophenyl), 5-(4-Iodophenyl) Morpholinyl amide - - Iodine adds steric bulk, morpholine improves solubility
1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-triazole-4-carboxamide () C23H21ClN6O 432.90 1-(2-Chlorophenyl) Pyridinyl-triazole - - Dimethylamino group enhances basicity

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Halogenation (Cl, F, I) increases molecular weight and lipophilicity, as seen in 3d (420.82 g/mol, 71% yield) and the iodinated compound from (557.21 g/mol) .
  • Electron-withdrawing groups (e.g., fluorine in 3d ) elevate melting points (181–183°C vs. 133–135°C for 3a ), likely due to stronger dipole interactions .

Morpholinyl () and dimethylamino () groups introduce polar functionality, improving aqueous solubility relative to the target’s dichlorobenzyl-isoxazole system .

Synthetic Feasibility :

  • Yields for analogous pyrazole-carboxamides (3a–3d : 62–71%) suggest that the target compound’s synthesis could be optimized using similar coupling agents (e.g., EDCI/HOBt) .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide?

  • Methodological Answer : Key steps include solvent selection (e.g., DMF for solubility and reactivity), base choice (K₂CO₃ for deprotonation in alkylation reactions), and controlled reaction temperatures. For example, highlights room-temperature stirring for alkylation steps, while reflux may be required for cyclization. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products . Parallel monitoring using TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorobenzyl and isoxazole protons), LC-MS for molecular weight verification, and X-ray diffraction (as in ) for unambiguous stereochemical assignment. Purity is validated via HPLC (>95% area normalization) and elemental analysis .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting conserved structural motifs, such as kinase inhibition (common in pyrazole/isoxazole hybrids). Use dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity in HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and identify reactive sites. Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., COX-2 or EGFR). Validate predictions with MD simulations (100 ns trajectories) to assess stability of ligand-protein complexes . For example, ’s ICReDD framework integrates computational and experimental data to optimize reaction pathways .

Q. What strategies resolve contradictions in spectral data interpretation for structural analogs?

  • Methodological Answer : For ambiguous NOESY/ROESY signals (e.g., overlapping aromatic protons), use isotopic labeling (²H/¹³C) or variable-temperature NMR . Cross-validate with HR-MS/MS fragmentation patterns and compare to X-ray structures of homologs (e.g., ’s pyrazole derivatives). Conflicting data may arise from conformational flexibility, requiring dynamic NMR or computational conformational sampling .

Q. How to address low solubility in biological assays without compromising activity?

  • Methodological Answer : Test co-solvents (DMSO ≤0.1%, cyclodextrins) or formulate as nanoparticles (PLGA encapsulation). Alternatively, introduce polar substituents (e.g., -OH, -SO₃H) at metabolically inert positions (e.g., para to the pyrazole ring). demonstrates how halogen/methoxy substitutions on phenyl groups modulate solubility .

Q. What experimental designs are optimal for SAR studies of substituent effects?

  • Methodological Answer : Systematically vary substituents at the 2,4-dichlorobenzyl , 5-methyl isoxazole , and 3-phenyl positions. For example:
  • Replace Cl with F, Br (electronic effects).
  • Substitute methyl with ethyl or CF₃ (steric/electronic modulation).
  • Test para vs. meta phenyl substituents.
    Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. How to analyze reaction mechanisms for unexpected byproducts in large-scale synthesis?

  • Methodological Answer : Conduct mechanistic trapping experiments (e.g., radical inhibitors like BHT) or isotopic labeling (¹⁸O/²H) to track pathways. Use LC-HRMS to identify byproduct structures. For example, ’s reactor design principles can optimize mixing and temperature gradients to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.